![molecular formula C20H16ClN3OSD8 B602715 7-Hydroxy Prochlorperazine-d8 CAS No. 1246819-57-7](/img/no-structure.png)
7-Hydroxy Prochlorperazine-d8
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Overview
Description
7-Hydroxy Prochlorperazine-d8 is an isotope labelled metabolite of Prochlorperazine . Prochlorperazine is a dopamine (D2) receptor antagonist belonging to the phenothiazine class of antipsychotic agents that are used for the antiemetic treatment of nausea and vertigo .
Molecular Structure Analysis
The molecular formula of 7-Hydroxy Prochlorperazine-d8 is C20H16ClN3OSD8 . This indicates that it contains eight deuterium atoms in place of hydrogen atoms .Scientific Research Applications
In Vitro and In Vivo Characteristics
7-Hydroxy Prochlorperazine-d8, as a derivative of prochlorperazine, relates to research on the drug's properties and applications. Prochlorperazine, a dopamine D2 receptor antagonist, has been studied for its stability and pharmacokinetic properties in different formulations, like oral disintegrating films. These films showed excellent stability and rapid disintegration, suggesting potential use in controlling emesis caused by anti-cancer agents or opioids (Nishimura et al., 2009).
Synthesis and Applications in Research
The synthesis of deuterium-labeled isotopes like 7-Hydroxy Prochlorperazine-d8 aids in research by serving as internal standards for quantification analysis in pharmacological studies. The synthesis process, involving reactions with different intermediates, leads to high-purity labeled compounds, facilitating further research of the non-isotopic forms (Vohra et al., 2015).
Metabolism and Pharmacogenetics
Studies on prochlorperazine's metabolism, involving its conversion to sulphoxide, 7-hydroxylate, and N-desmethylate, examine the influence of cytochrome P450 genotypes on plasma dispositions of these metabolites. Such research provides insights into the drug's antiemetic efficacy and side effects like prolactin elevation in cancer patients (Tashiro et al., 2018).
Buccal and Oral Delivery
Research into prochlorperazine's bioavailability through different delivery routes, including buccal and oral, reveals insights into its metabolism and efficacy. The identification of new metabolites like prochlorperazine 7-hydroxide through these studies contributes to understanding the drug's therapeutic role in preventing nausea and vomiting (Finn et al., 2005).
Mechanism of Action
Target of Action
7-Hydroxy Prochlorperazine-d8 is a deuterated analog of 7-Hydroxy Prochlorperazine
Mode of Action
As a deuterated analog of 7-Hydroxy Prochlorperazine, it may interact with its targets in a similar manner to its parent compound . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
7-Hydroxy Prochlorperazine-d8 is used in research studies to investigate the metabolism and pharmacokinetics of Prochlorperazine . The incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules is largely used as tracers for quantitation during the drug development process . The deuterated analog is produced by the selective deuteration of Prochlorperazine using deuterium gas . The impact of deuteration on the pharmacokinetics of pharmaceuticals has been studied .
Action Environment
It is known that the compound is stable under normal conditions and can be stored at room temperature . It is soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-Hydroxy Prochlorperazine-d8 involves the conversion of Prochlorperazine-d8 to 7-Hydroxy Prochlorperazine-d8 through a series of chemical reactions.", "Starting Materials": [ "Prochlorperazine-d8", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Acetic acid (CH3COOH)", "Sodium acetate (NaOAc)", "Methanol (CH3OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve Prochlorperazine-d8 in a mixture of methanol and water.", "Step 2: Add sodium hydroxide to the mixture to adjust the pH to 10-11.", "Step 3: Add hydrogen peroxide to the mixture and stir for several hours at room temperature.", "Step 4: Acidify the mixture with acetic acid to pH 4-5.", "Step 5: Add sodium acetate to the mixture and stir for several hours at room temperature.", "Step 6: Filter the mixture and wash the solid with water.", "Step 7: Dry the solid to obtain 7-Hydroxy Prochlorperazine-d8." ] } | |
CAS RN |
1246819-57-7 |
Molecular Formula |
C20H16ClN3OSD8 |
Molecular Weight |
397.99 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
52172-19-7 (unlabelled) |
synonyms |
8-Chloro-10-[3-(4-methyl-1-piperazinyl-d8)propyl]-10H-phenothiazin-3-ol |
tag |
Prochlorperazine Impurities |
Origin of Product |
United States |
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